molecular formula C19H13NO3 B1302343 2-[(2-hydroxy-1-naphthyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 64489-92-5

2-[(2-hydroxy-1-naphthyl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1302343
CAS No.: 64489-92-5
M. Wt: 303.3 g/mol
InChI Key: WJIQLOUOBRNIBE-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-1-naphthyl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a molecular weight of 303.32 g/mol . This compound is known for its unique structure, which includes a naphthalene ring fused with an isoindole moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-1-naphthyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-(2-hydroxy-1-naphthyl)-2-phenylethanol with phthalic anhydride in the presence of pyridine in dioxane at room temperature for 72 hours . This method ensures the formation of the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure maximum yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxy-1-naphthyl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-[(2-hydroxy-1-naphthyl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-1-naphthyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-hydroxy-1-naphthyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of a naphthalene ring and an isoindole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[(2-hydroxynaphthalen-1-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3/c21-17-10-9-12-5-1-2-6-13(12)16(17)11-20-18(22)14-7-3-4-8-15(14)19(20)23/h1-10,21H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIQLOUOBRNIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CN3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363993
Record name 2-[(2-Hydroxynaphthalen-1-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64489-92-5
Record name 2-[(2-Hydroxynaphthalen-1-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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